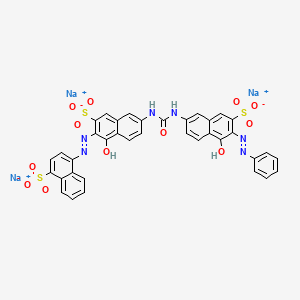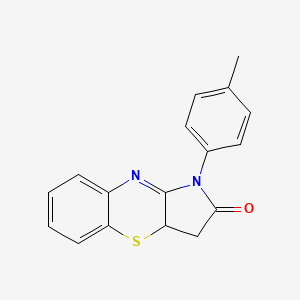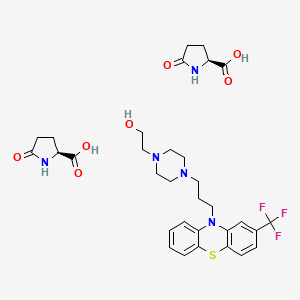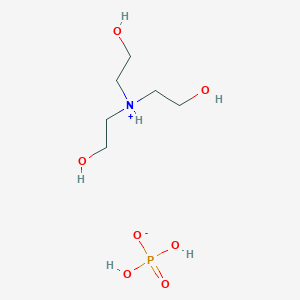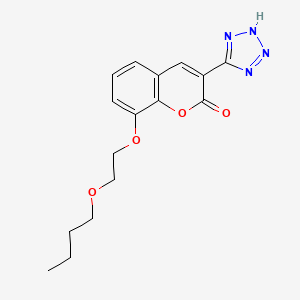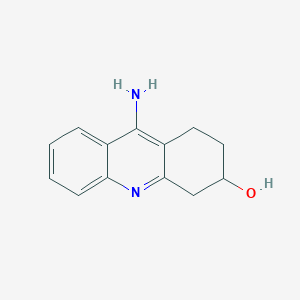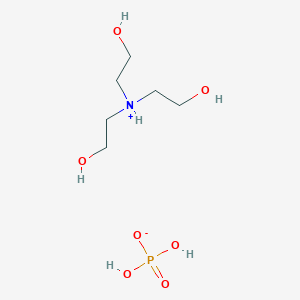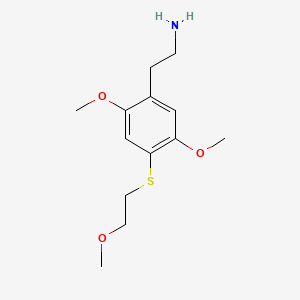
2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2C-T-13 is synthesized through a series of chemical reactions starting from 2,5-dimethoxybenzaldehyde. The synthetic route involves the following steps:
Formation of the intermediate: 2,5-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a base to form 2,5-dimethoxy-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.
Thioether formation: The phenethylamine is then reacted with 2-methoxyethyl chloride in the presence of a base to form 2,5-dimethoxy-4-(β-methoxyethylthio)phenethylamine.
Chemical Reactions Analysis
2C-T-13 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrostyrene intermediate can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions under specific conditions.
Scientific Research Applications
2C-T-13 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for phenethylamines.
Biology: Researchers study its effects on serotonin receptors to understand the mechanism of action of hallucinogenic compounds.
Medicine: Although not used clinically, it serves as a model compound for studying the pharmacological effects of phenethylamines.
Industry: Its primary use is in research and development rather than industrial applications.
Mechanism of Action
The hallucinogenic and entheogenic effects of 2C-T-13 are believed to result from its action as an agonist at the 5-HT2A serotonin receptor in the brain. This mechanism is shared by other hallucinogenic tryptamines and phenethylamines. By binding to these receptors, 2C-T-13 alters the normal functioning of serotonin neurotransmission, leading to altered perception and cognition .
Comparison with Similar Compounds
2C-T-13 is structurally similar to other compounds in the 2C-T series, such as 2C-T-7 and 2C-T-21. These compounds share a common phenethylamine backbone with variations in the substituents on the aromatic ring and the side chain. The unique feature of 2C-T-13 is the presence of a β-methoxyethylthio group, which distinguishes it from other 2C-T compounds .
Similar Compounds
2C-T-7: 2,5-dimethoxy-4-(n)-propylthio)phenethylamine
2C-T-21: 2,5-dimethoxy-4-(n)-butylthio)phenethylamine
Properties
CAS No. |
207740-30-5 |
|---|---|
Molecular Formula |
C13H21NO3S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
2-[2,5-dimethoxy-4-(2-methoxyethylsulfanyl)phenyl]ethanamine |
InChI |
InChI=1S/C13H21NO3S/c1-15-6-7-18-13-9-11(16-2)10(4-5-14)8-12(13)17-3/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
PYJLRNOGMKMRTK-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=C(C=C(C(=C1)OC)CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


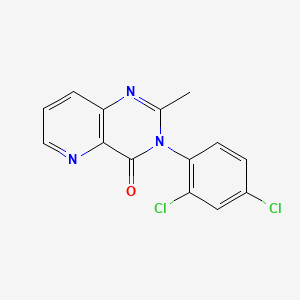
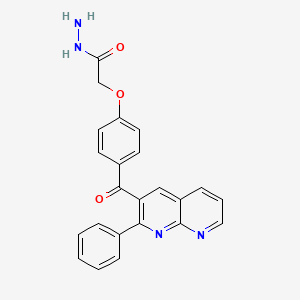

![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)

